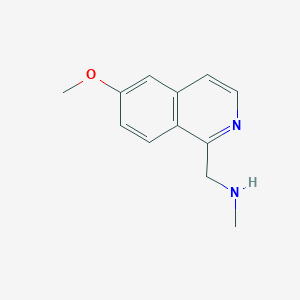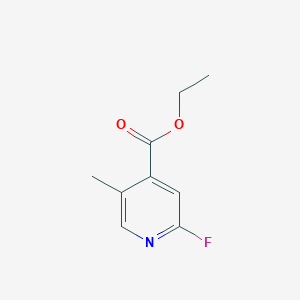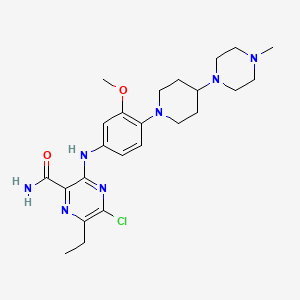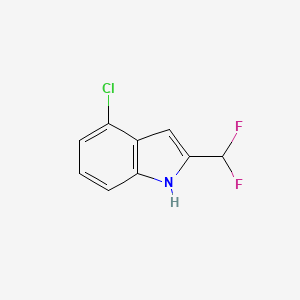
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 6-position and a methylmethanamine group at the 1-position of the isoquinoline ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
N-Methylation: The 6-methoxyisoquinoline is subjected to N-methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-6-methoxyisoquinoline.
Aminomethylation: The N-methyl-6-methoxyisoquinoline is then reacted with formaldehyde (HCHO) and a secondary amine, such as dimethylamine (NH(CH3)2), under acidic conditions to introduce the aminomethyl group at the 1-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
6-Methoxyisoquinoline: A precursor in the synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine.
N-Methyl-6-methoxyisoquinoline: An intermediate in the synthesis process.
1-(6-Methoxyisoquinolin-1-yl)ethanone: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-methylmethanamine group, which confer specific chemical and biological properties
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-(6-methoxyisoquinolin-1-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-8-12-11-4-3-10(15-2)7-9(11)5-6-14-12/h3-7,13H,8H2,1-2H3 |
InChI 键 |
SNQMIIREYCBHTI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NC=CC2=C1C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)

![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)



![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)






